N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide

Medicinal Chemistry SAR Analysis Drug Discovery

This pyridazine-3-carboxamide derivative features a unique N-benzyl-N-phenyl and 3,5-dimethylpyrazole substitution pattern, creating a distinctive 3D pharmacophore. It is critical for reproducible SAR studies in cholinesterase and kinase inhibitor programs, where even single-atom changes can drastically alter potency (IC50 shifts from nM to µM). Its balanced LogP mitigates false-negative aggregation in HTS cholinesterase assays. Ideal for fragment-based screening and IP-protected lead generation, this compound ensures experimental integrity and accelerates your drug discovery workflow.

Molecular Formula C23H21N5O
Molecular Weight 383.455
CAS No. 1396677-41-0
Cat. No. B2586281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide
CAS1396677-41-0
Molecular FormulaC23H21N5O
Molecular Weight383.455
Structural Identifiers
SMILESCC1=CC(=NN1C2=NN=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C23H21N5O/c1-17-15-18(2)28(26-17)22-14-13-21(24-25-22)23(29)27(20-11-7-4-8-12-20)16-19-9-5-3-6-10-19/h3-15H,16H2,1-2H3
InChIKeyHISSCXYUMZSCNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide (CAS 1396677-41-0)


N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide (CAS 1396677-41-0) is a synthetic pyridazine-3-carboxamide derivative (molecular formula C23H21N5O, MW 383.455 g/mol) . Its structure features a unique combination of a 6-(3,5-dimethylpyrazol-1-yl) substituent on the pyridazine core and an N-benzyl-N-phenyl carboxamide moiety. This compound belongs to a class of heterocyclic molecules that have demonstrated diverse biological activities, including kinase inhibition and cholinesterase modulation [1][2]. It is primarily supplied for in-vitro research purposes and serves as a key intermediate or screening compound in early-stage drug discovery programs.

Why N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide Cannot Be Replaced by Generic Analogs


In pyridazine-3-carboxamide-based research, simple substitution with a generic analog is not recommended due to the profound impact of subtle structural changes on biological activity. The target compound's specific substitution pattern—the combination of an N-benzyl-N-phenyl group and a 6-(3,5-dimethylpyrazol-1-yl) ring—creates a unique three-dimensional pharmacophore. Closely related analogs, such as N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide, which features only a single atom substitution, can exhibit different target binding profiles. Published structure-activity relationship (SAR) studies on this chemotype show that even minor N-substituent modifications can dramatically alter cholinesterase inhibitory potency, with IC50 values ranging from nanomolar to micromolar [1]. This sensitivity underscores the necessity of procuring the exact compound to ensure experimental reproducibility and valid SAR conclusions.

Quantitative Differentiation Evidence for N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide


Structural Differentiation from N-(2-chlorobenzyl) Analog: Impact on Physicochemical Properties

The target compound differentiates from its close structural analog N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide by the absence of a chlorine atom on the benzyl ring. This modification results in a predicted LogP decrease of approximately 0.6-0.8 units, enhancing aqueous solubility and reducing non-specific protein binding potential [1]. The unsubstituted N-benzyl-N-phenyl architecture provides a more balanced lipophilic/hydrophilic profile compared to halogenated analogs, which is a critical factor in early-stage hit validation and in-vitro assay performance .

Medicinal Chemistry SAR Analysis Drug Discovery

Differentiation from N-benzyl-N-phenylpyridazine-4-carboxamide: Positional Isomerism and Biological Activity

The target compound is a pyridazine-3-carboxamide isomer, whereas N-benzyl-N-phenylpyridazine-4-carboxamide (CAS 951028-37-8) features the carboxamide at the 4-position . This positional difference is functionally relevant. SAR studies on phenylpyridazine carboxamide derivatives have established that the 3-carboxamide configuration is critical for acetylcholinesterase (AChE) inhibition, with active 3-carboxamide derivatives achieving IC50 values between 0.11 and 2.69 µM [1]. In contrast, the 4-carboxamide isomer shows markedly reduced or absent activity, highlighting the strict regiochemical requirement for target engagement.

Positional Isomer Enzyme Inhibition Cholinesterase

Dual Cholinesterase Inhibition Potential: Class-Level Evidence from Phenylpyridazine-3-carboxamides

The phenylpyridazine-3-carboxamide chemotype, to which the target compound belongs, has produced potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent derivative in this series, compound 5d, exhibited an IC50 of 0.16 µM for AChE and 9.80 µM for BChE, while compound 6d showed IC50 values of 0.59 µM for AChE and 1.48 µM for BChE [1]. The target compound's unique N-benzyl-N-phenyl substitution pattern, combined with the 3,5-dimethylpyrazole group, structurally aligns it with this active chemotype, making it a strong candidate for further optimization into a dual cholinesterase inhibitor.

Alzheimer's Disease Dual Inhibitor Neurodegeneration

Kinase Inhibitor Potential: Patent Landscape Alignment

The pyridazine-3-carboxamide scaffold has been patented extensively as a kinase inhibitor platform. US Patent 9,126,947 B2 describes a series of substituted pyridazine carboxamide compounds with 'unexpected drug properties as inhibitors of protein kinases especially against ALK,' useful for treating cancer, neurological, and psychiatric diseases [1]. The target compound's substitution pattern falls within the general formula of this patent, providing a basis for its investigation as a kinase inhibitor. Additionally, the carboxamide-substituted heteroaryl-pyrazole chemotype has been patented (US 9,296,720 B2) for retroviral diseases [2], further expanding the therapeutic scope.

Kinase Inhibition Oncology Inflammation

Application Scenarios for N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide


Hit Validation in Cholinesterase Inhibitor Screening Programs

The compound can be used directly in high-throughput screening (HTS) campaigns targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. Its structural alignment with the active phenylpyridazine-3-carboxamide chemotype, which has yielded compounds with AChE IC50 values as low as 0.16 µM, makes it a compelling screening candidate [1]. The compound's balanced LogP profile reduces the risk of false negatives from aggregation, a common pitfall in cholinesterase assays. For medicinal chemistry teams, this compound serves as a cornerstone for expanding SAR around the N-benzyl-N-phenyl motif to develop dual or selective cholinesterase inhibitors for Alzheimer's disease [2].

Kinase Inhibitor Lead Generation Under Patent Protection

The compound can be integrated into a kinase inhibitor discovery program, particularly for targets such as ALK, c-Met, or other kinases specified in US Patent 9,126,947 B2 [1]. Its pyridazine-3-carboxamide core is a recognized kinase inhibitor scaffold, and the specific N-benzyl-N-phenyl and 3,5-dimethylpyrazole substituents offer a distinct vector for exploring kinase selectivity. Using this compound can strengthen a program's intellectual property position by establishing a clear chemical lead within a patented framework, and its synthetic accessibility allows for rapid analog generation [2].

Chemical Probe for Protein-Protein Interaction Studies

Pyridazine-3-carboxamide derivatives have shown the ability to disrupt protein-protein interactions (PPIs), as demonstrated by compounds that bind and disrupt the DNMT3A tetramer interface [1]. The target compound's extended aromatic system and hydrogen bond acceptor/donor capabilities make it suitable for probing PPIs in epigenetic or transcriptional regulation. Its unique structure, featuring both a lipophilic N-benzyl-N-phenyl tail and a polar pyridazine-pyrazole head, provides a distinctive pharmacophore for fragment-based screening or scaffold hopping experiments aimed at developing first-in-class PPI inhibitors [2].

Agrochemical Intermediate for Heterocyclic Pesticide Synthesis

While the compound is primarily used in pharmaceutical research, its pyridazine-pyrazole core is also a privileged scaffold in agrochemistry. Substituted pyridazinecarboxamides have been patented as insecticides, fungicides, and herbicides [1]. The target compound serves as a versatile synthetic intermediate for generating diverse agrochemical libraries. Its structural complexity and the presence of multiple functionalization sites enable rapid diversification into novel crop protection agents, providing a strategic advantage for companies seeking new chemical entities for pest control applications [2].

Quote Request

Request a Quote for N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.